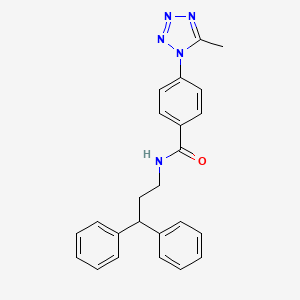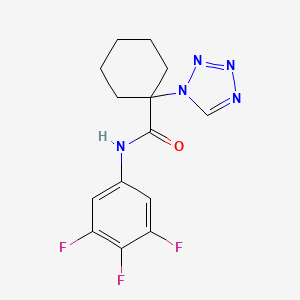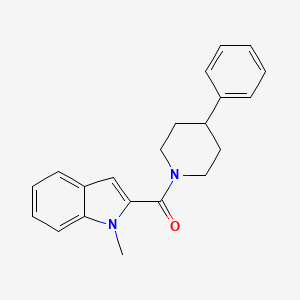![molecular formula C19H22N4O B11002265 1-[5-(1H-benzimidazol-2-yl)pentyl]-3-phenylurea](/img/structure/B11002265.png)
1-[5-(1H-benzimidazol-2-yl)pentyl]-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-N’-PHENYLUREA is a compound that features a benzimidazole moiety, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-N’-PHENYLUREA typically involves the condensation of ortho-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-N’-PHENYLUREA, often involve large-scale condensation reactions using automated reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-N’-PHENYLUREA undergoes various chemical reactions, including:
Oxidation: Using reagents like permanganate under mild conditions.
Reduction: Typically involves hydrogenation using palladium catalysts.
Substitution: Commonly occurs with halogenated reagents in the presence of bases like potassium carbonate.
Common Reagents and Conditions
Oxidation: Permanganate, solid aluminium oxide, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Substitution: Halogenated benzene derivatives, potassium carbonate, acetonitrile, reflux.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-N’-PHENYLUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents for diseases like cancer and diabetes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-N’-PHENYLUREA involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, benzimidazole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . Additionally, they can act as allosteric activators of enzymes like glucokinase, which plays a role in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide: Known for its hypoglycemic effects and activation of glucokinase.
Fenbendazole: An anthelmintic benzimidazole used to treat parasitic infections.
2-phenylbenzimidazole: Exhibits antimicrobial and anticancer activities.
Uniqueness
N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-N’-PHENYLUREA is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .
Properties
Molecular Formula |
C19H22N4O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[5-(1H-benzimidazol-2-yl)pentyl]-3-phenylurea |
InChI |
InChI=1S/C19H22N4O/c24-19(21-15-9-3-1-4-10-15)20-14-8-2-5-13-18-22-16-11-6-7-12-17(16)23-18/h1,3-4,6-7,9-12H,2,5,8,13-14H2,(H,22,23)(H2,20,21,24) |
InChI Key |
ZCPIZESIVHVDOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B11002184.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11002186.png)
![4-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)benzamide](/img/structure/B11002187.png)
![N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B11002195.png)

![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B11002200.png)
![2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethanone](/img/structure/B11002209.png)

![methyl 4-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B11002229.png)
![4-methoxy-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B11002232.png)
![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide](/img/structure/B11002249.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11002253.png)
![methyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11002254.png)
